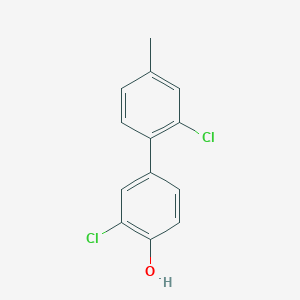
2-Chloro-5-(4-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-methylthiophenyl)phenol, 95% (2C5MTP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid, with a melting point of 98-100 °C and a boiling point of 310 °C. It has a molecular weight of 206.6 g/mol and a molecular formula of C8H7ClOS. 2C5MTP is commonly used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has a variety of applications in scientific research. It is used as a starting material in the synthesis of thiophene derivatives, which are useful in the development of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of other compounds. Additionally, it is used in the study of its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed to act as a proton acceptor, which facilitates the transfer of protons from one molecule to another. It is also believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, suggesting potential anti-cancer properties. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, suggesting potential benefits for cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 98-100 °C and a boiling point of 310 °C. It is also relatively inexpensive and easy to obtain. However, it is important to note that it can be toxic if handled improperly, and should be used with caution.
Direcciones Futuras
In the future, 2-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new pharmaceuticals and other compounds. Additionally, further research could be conducted to explore its potential anti-inflammatory and antioxidant properties. Furthermore, it could be studied for its potential benefits for cardiovascular health, as well as its potential use in the treatment of cancer. Finally, its mechanism of action could be further studied in order to gain a better understanding of its effects.
Métodos De Síntesis
2-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized through a two-step reaction process. The first step involves the reaction of 4-methylthiophenol with chlorosulfonic acid, which yields 2-chloro-5-(4-methylthiophenyl)phenol. The second step involves the reaction of the chlorinated phenol with sodium hydroxide, which yields the desired 2-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically conducted in an aqueous medium at a temperature of 80°C.
Propiedades
IUPAC Name |
2-chloro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINMGRJINGVIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














